Tetranor-PGEM-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

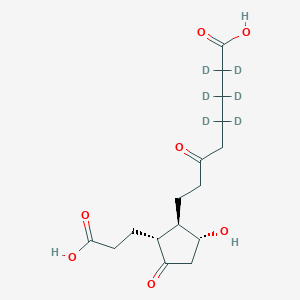

- Tetranor-PGEM-d6 est la forme deutérée du tetranor-PGEM, qui est un métabolite urinaire majeur de la prostaglandine E1 (PGE1) et de la prostaglandine E2 (PGE2).

- Il sert de marqueur urinaire pour la biosynthèse de la PGE2 et est utilisé pour surveiller le métabolisme après perfusion ou injection de PGE1 dans les applications pharmaceutiques .

- La structure chimique du composé comprend six atomes de deutérium aux positions 13, 13’, 14, 14’, 15 et 15’ .

Méthodes De Préparation

- Tetranor-PGEM-d6 peut être synthétisé par marquage au deutérium du tetranor-PGEM.

- Les voies de synthèse spécifiques et les conditions réactionnelles ne sont pas largement documentées, mais la substitution au deutérium peut être obtenue en utilisant des réactifs ou des précurseurs deutérés.

Analyse Des Réactions Chimiques

- Tetranor-PGEM-d6 subit probablement des réactions similaires à celles de son homologue non deutéré.

- Les réactions courantes comprennent l’oxydation, la réduction et la substitution.

- Des réactifs tels que des agents oxydants (par exemple, KMnO4), des agents réducteurs (par exemple, LiAlH4) et des nucléophiles (par exemple, des réactifs de Grignard) peuvent être impliqués.

- Les principaux produits dépendent des conditions réactionnelles spécifiques et des matières premières.

Applications de la recherche scientifique

- This compound est précieux dans la recherche relative au métabolisme de la PGE2, à l’inflammation et à la fonction rénale.

- Il aide à quantifier les niveaux de tetranor-PGEM dans les échantillons d’urine, en particulier chez les patients atteints d’affections telles que la néphropathie diabétique .

- Les chercheurs étudient sa pharmacocinétique et ses effets potentiels sur le métabolisme des médicaments .

Applications De Recherche Scientifique

- Tetranor-PGEM-d6 is valuable in research related to PGE2 metabolism, inflammation, and renal function.

- It aids in quantifying tetranor-PGEM levels in urine samples, especially in patients with conditions like diabetic nephropathy .

- Researchers study its pharmacokinetics and potential effects on drug metabolism .

Mécanisme D'action

- Le mécanisme exact par lequel Tetranor-PGEM-d6 exerce ses effets reste un domaine de recherche actif.

- Il interagit probablement avec les récepteurs de la PGE2 ou les voies de signalisation en aval, ce qui a un impact sur les réponses cellulaires.

Comparaison Avec Des Composés Similaires

- L’unicité de Tetranor-PGEM-d6 réside dans son marquage au deutérium, qui permet une quantification précise.

- Des composés similaires comprennent le tetranor-PGEM (non deutéré) et d’autres métabolites de la prostaglandine.

Activité Biologique

Tetranor-PGEM-d6 is a deuterated derivative of tetranor-prostaglandin E metabolite (tetranor-PGEM), which serves as a significant urinary metabolite of prostaglandin E2 (PGE2). This compound has garnered attention for its potential as a biomarker in various pathological conditions, particularly in relation to diabetic nephropathy and allergic responses. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is characterized by the incorporation of six deuterium atoms at specific positions on the molecule, enhancing its stability and allowing for precise quantification in biological samples. Its primary function is as an internal standard for measuring tetranor-PGEM levels in urine, which can reflect PGE2 biosynthesis and metabolism following its administration as a pharmaceutical agent .

1. Diabetic Nephropathy

Recent studies have highlighted the role of tetranor-PGEM as a potential biomarker for diabetic nephropathy. In a study involving 111 subjects with type 2 diabetes and 33 healthy controls, urinary levels of tetranor-PGEM were significantly elevated in patients with stage 1 nephropathy compared to healthy individuals. The levels further increased with the progression of nephropathy, suggesting that tetranor-PGEM could effectively discriminate between different clinical stages of the disease .

Table 1: Urinary Levels of Tetranor-PGEM Across Nephropathy Stages

| Clinical Stage | Mean Tetranor-PGEM (ng/mg creatinine) |

|---|---|

| Healthy | 2.6 - 7.4 |

| Stage 1 | Significantly higher |

| Stage 2 | Higher than healthy |

| Stage 3-4 | Highest levels observed |

The study concluded that monitoring tetranor-PGEM levels could provide insights into the presence and progression of diabetic nephropathy, potentially aiding in early diagnosis and therapeutic monitoring .

2. Food Allergy Diagnostics

In another significant study, urinary levels of tetranor-PGEM were assessed in the context of food allergies. The research indicated that while tetranor-PGDM (another metabolite) showed a strong correlation with allergy severity in murine models, tetranor-PGEM levels did not exhibit similar patterns among allergic patients compared to healthy controls. This suggests that while tetranor-PGEM may not serve as a direct marker for food allergies, its relationship with other metabolites could be explored further .

Case Study: Allergic Response Monitoring

A murine model demonstrated that tetranor-PGDM levels increased significantly during food allergy challenges, whereas tetranor-PGEM showed transient increases. This differential response highlights the complexity of prostaglandin metabolism in allergic conditions and suggests potential avenues for therapeutic interventions targeting these pathways .

The biological activity of this compound is closely linked to its role in prostaglandin metabolism. Prostaglandins are lipid compounds derived from arachidonic acid that play crucial roles in inflammation and immune responses. Tetranor-PGEM serves as a downstream metabolite reflecting the systemic biosynthesis of PGE2, which is known to influence various physiological processes including vasodilation, immune modulation, and pain signaling.

3. Metabolite Stability and Detection

The stability of this compound allows for its use as an internal standard in mass spectrometry analyses. Studies have shown that it can be reliably detected in urine samples, providing a quantitative measure of PGE2 metabolism under various physiological and pathological states .

Table 2: Detection Methods for this compound

| Method | Sensitivity | Application |

|---|---|---|

| Liquid Chromatography-MS | High | Urinary analysis |

| Gas Chromatography-MS | Moderate | Quantification in biological fluids |

| Solid-phase Extraction | Essential for recovery | Pre-analytical sample preparation |

Propriétés

IUPAC Name |

8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAZCYLYLVCSNH-VFBFAAMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.